molecular formula C8H9ClN2O2 B13053147 (2R)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid

(2R)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid

Cat. No.: B13053147
M. Wt: 200.62 g/mol
InChI Key: HDGGQBDUJVVCBA-SSDOTTSWSA-N
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Description

®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL is a chiral amino acid derivative that features a pyridine ring substituted with a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL typically involves the following steps:

Industrial Production Methods

Industrial production of ®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridine derivatives .

Scientific Research Applications

®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: It is employed in studies investigating the role of amino acid derivatives in biological systems.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • ®-2-AMINO-3-(5-BROMOPYRIDIN-3-YL)PROPANOICACID2HCL
  • ®-2-AMINO-3-(5-FLUOROPYRIDIN-3-YL)PROPANOICACID2HCL
  • ®-2-AMINO-3-(5-METHYLPYRIDIN-3-YL)PROPANOICACID2HCL

Uniqueness

®-2-AMINO-3-(5-CHLOROPYRIDIN-3-YL)PROPANOICACID2HCL is unique due to the presence of the chlorine atom on the pyridine ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in medicinal chemistry and other research fields .

Properties

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

(2R)-2-amino-3-(5-chloropyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9ClN2O2/c9-6-1-5(3-11-4-6)2-7(10)8(12)13/h1,3-4,7H,2,10H2,(H,12,13)/t7-/m1/s1

InChI Key

HDGGQBDUJVVCBA-SSDOTTSWSA-N

Isomeric SMILES

C1=C(C=NC=C1Cl)C[C@H](C(=O)O)N

Canonical SMILES

C1=C(C=NC=C1Cl)CC(C(=O)O)N

Origin of Product

United States

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